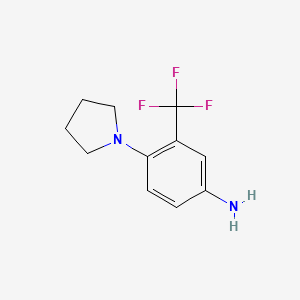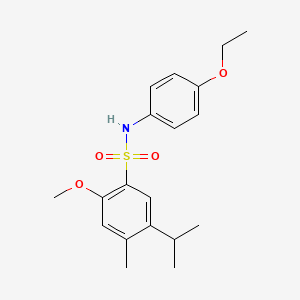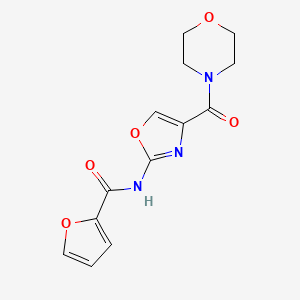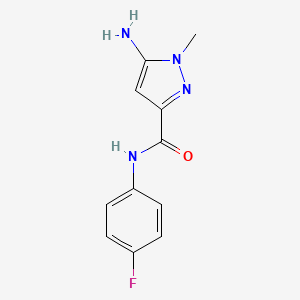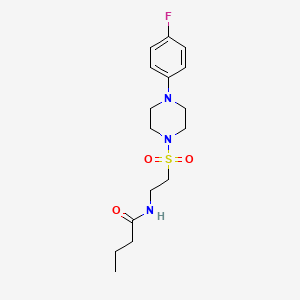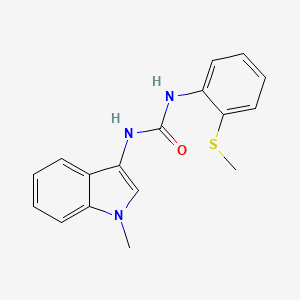
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with a methyl group at the 1-position and a urea group at the 3-position. The urea group is further substituted with a phenyl ring, which has a methylthio group at the 2-position.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the urea group, and the methylthio group on the phenyl ring. The indole ring is a nucleophile and can undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Molecular Rearrangement and Synthesis
- A study by Klásek, Lyčka, and Holčapek (2007) focused on the molecular rearrangement of indole and imidazolinone derivatives, relevant to the compound , demonstrating the pathway to new derivatives (Klásek, Lyčka, & Holčapek, 2007).
- Časar, Bevk, Svete, & Stanovnik (2005) reported the facile synthesis of polycyclic meridianin analogues with uracil structural units, starting from indol-3-yl-propenoates and ureas (Časar, Bevk, Svete, & Stanovnik, 2005).
Rheology and Morphology
- Lloyd and Steed (2011) explored the impact of different anions on the rheology and morphology of hydrogels formed by similar urea compounds (Lloyd & Steed, 2011).
Vibrational and Electronic Investigations
- Çatıkkaş, Aktan, & Yalçın (2016) conducted vibrational and electronic investigations on a similar indole derivative, focusing on its nonlinear optical (NLO) properties and molecular structure (Çatıkkaş, Aktan, & Yalçın, 2016).
Microwave-Assisted Synthesis
- Li & Chen (2008) developed a microwave-assisted method for synthesizing thiadiazol-2-yl urea derivatives, highlighting an efficient synthetic route for such compounds (Li & Chen, 2008).
Crystallographic Studies
- Jung, Lee, Choi, & Lee (2008) examined the crystallographic structure of a urea derivative, contributing to the understanding of its molecular arrangement (Jung, Lee, Choi, & Lee, 2008).
- Saharin, Mohd Ali, Robinson, & Mahmood (2008) focused on the crystal structure of a compound similar to the one , providing insights into its molecular conformation (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
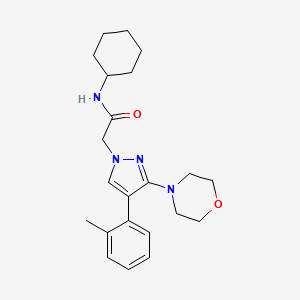

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
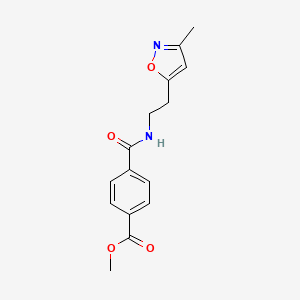
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
